molecular formula C8H15N B046997 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine CAS No. 112269-97-3

2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine

Cat. No.: B046997
CAS No.: 112269-97-3
M. Wt: 125.21 g/mol
InChI Key: SFYJEAZZQIBMIW-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H15N It is a derivative of tetrahydropyridine, characterized by the presence of three methyl groups at positions 2 and 6

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and pressure are critical parameters that are carefully controlled.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2,2,6-Trimethylpyridine.

    Reduction: 2,2,6-Trimethylpiperidine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

    2,2,6-Trimethylpyridine: A structurally similar compound but lacks the tetrahydropyridine ring.

    2,2,6-Trimethylpiperidine: A fully saturated analog of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine.

    2,2,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar substituents.

Uniqueness: this compound is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity compared to its fully saturated or aromatic analogs. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,2,6-trimethyl-4,5-dihydro-3H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYJEAZZQIBMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CCC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554038
Record name 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112269-97-3
Record name 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Reactant of Route 2
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Reactant of Route 3
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Reactant of Route 4
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Reactant of Route 5
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine
Reactant of Route 6
2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine

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